2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
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Overview
Description
“2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol” is a complex organic compound that features a combination of oxazole, pyrimidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these steps include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazole or pyrimidine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which “2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol: shares structural similarities with other compounds containing oxazole, pyrimidine, and phenyl groups.
This compound: can be compared to other bioactive molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile molecule for various applications in research and industry.
Biological Activity
The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidin-4-ol core, an oxazole moiety, and various aromatic substitutions. Its IUPAC name reflects its intricate design, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For example, derivatives of oxazole and pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Oxazole Derivative A | Breast Cancer | 5.0 | Apoptosis induction |
Pyrimidine Derivative B | Lung Cancer | 10.5 | Cell cycle arrest |
Anti-inflammatory Activity
Another notable biological activity is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The structure-activity relationship suggests that the presence of the oxazole ring enhances COX-II selectivity.
Study Reference | Compound | COX-II IC50 (µM) | Selectivity Index |
---|---|---|---|
Chahal et al. | Compound X | 0.52 | 10.73 |
Hwang et al. | Compound Y | 0.78 | 9.51 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole and pyrimidine moieties may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, influencing cellular responses.
- Oxidative Stress Induction : Some studies suggest that it may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
Case Studies
A series of case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Neuroprotective Effects : A related compound was tested for neuroprotective effects using a mouse model of ischemia. Results showed significant improvement in survival rates and reduced neurological deficits compared to control groups, indicating potential therapeutic applications in neurodegenerative diseases .
- Anti-cancer Efficacy : In a study involving various cancer cell lines, a derivative exhibited an IC50 value as low as 5 µM against breast cancer cells, demonstrating strong anticancer activity through apoptosis induction .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)14-6-8-16(23)9-7-14)12-30-22-25-18(11-20(27)26-22)15-4-3-5-17(10-15)28-2/h3-11H,12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXQPDNWVTCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.